molecular formula C14H21N3O10S B12099262 2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid

2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid

Cat. No.: B12099262
M. Wt: 423.40 g/mol
InChI Key: PWCIUOASSAHGHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1,2-Dicarboxyethyl)glutathione involves the reaction of glutathione with succinic anhydride under controlled conditions. The reaction typically takes place in an aqueous medium at a pH of around 7.5 to 8.0, with the temperature maintained at approximately 25°C. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95.0% .

Industrial Production Methods: Industrial production of S-(1,2-Dicarboxyethyl)glutathione follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including HPLC analysis, to confirm its purity and composition .

Chemical Reactions Analysis

Types of Reactions: S-(1,2-Dicarboxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the reaction between acetaminophen and hepatic microsomal cytochrome P450 enzymes, thereby preventing acetaminophen-induced hepatotoxicity .

Common Reagents and Conditions: Common reagents used in the reactions involving S-(1,2-Dicarboxyethyl)glutathione include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions are typically carried out in aqueous solutions at neutral pH and ambient temperature .

Major Products: The major products formed from the reactions of S-(1,2-Dicarboxyethyl)glutathione include various oxidized and reduced forms of the compound, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

2-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCIUOASSAHGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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